Cas no 2059998-99-9 (5,5-dimethyl-2-oxopiperidine-3-carboxylic acid)

2059998-99-9 structure

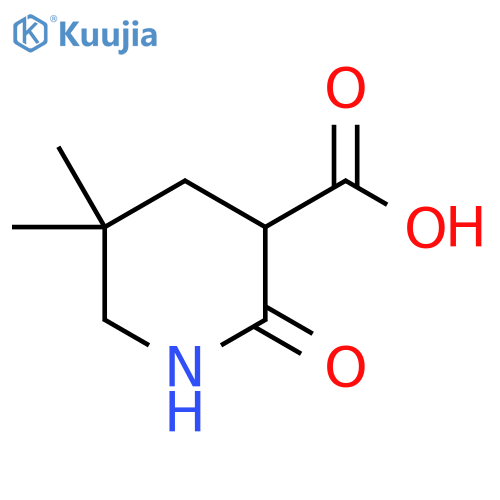

商品名:5,5-dimethyl-2-oxopiperidine-3-carboxylic acid

CAS番号:2059998-99-9

MF:C8H13NO3

メガワット:171.193722486496

MDL:MFCD30477026

CID:5163529

PubChem ID:131278430

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- CID 131278430

- 3-Piperidinecarboxylic acid, 5,5-dimethyl-2-oxo-

- 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid

-

- MDL: MFCD30477026

- インチ: 1S/C8H13NO3/c1-8(2)3-5(7(11)12)6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)

- InChIKey: QTDRWAMSIRHQFO-UHFFFAOYSA-N

- ほほえんだ: N1CC(C)(C)CC(C(O)=O)C1=O

じっけんとくせい

- 密度みつど: 1.143±0.06 g/cm3(Predicted)

- ふってん: 391.1±35.0 °C(Predicted)

- 酸性度係数(pKa): 3.42±0.40(Predicted)

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319192-2.5g |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 2.5g |

$1428.0 | 2023-09-05 | ||

| Enamine | EN300-319192-0.05g |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 0.05g |

$612.0 | 2023-09-05 | ||

| Enamine | EN300-319192-5.0g |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 5.0g |

$2110.0 | 2023-02-24 | ||

| Enamine | EN300-319192-10.0g |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 10.0g |

$3131.0 | 2023-02-24 | ||

| Enamine | EN300-319192-0.5g |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 0.5g |

$699.0 | 2023-09-05 | ||

| Enamine | EN300-319192-1g |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 1g |

$728.0 | 2023-09-05 | ||

| Enamine | EN300-319192-5g |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 5g |

$2110.0 | 2023-09-05 | ||

| Enamine | EN300-319192-1.0g |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-319192-0.1g |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 0.1g |

$640.0 | 2023-09-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046689-5g |

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid |

2059998-99-9 | 95% | 5g |

¥8218.0 | 2023-03-11 |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2059998-99-9 (5,5-dimethyl-2-oxopiperidine-3-carboxylic acid) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬